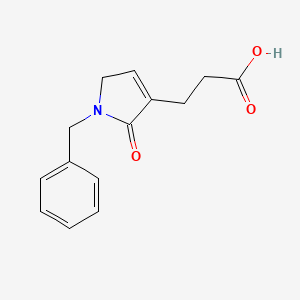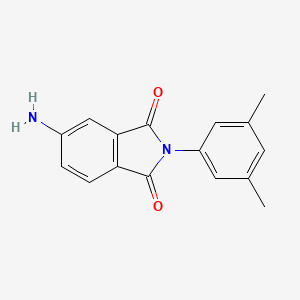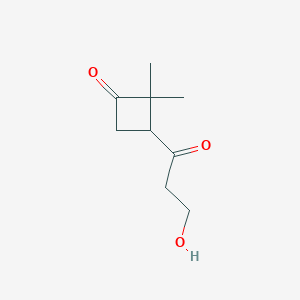
3-(3-Hydroxypropanoyl)-2,2-dimethylcyclobutan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Hydroxypropanoyl)-2,2-dimethylcyclobutan-1-one is a chemical compound with a unique structure that includes a cyclobutanone ring substituted with a hydroxypropanoyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Hydroxypropanoyl)-2,2-dimethylcyclobutan-1-one typically involves the reaction of 2,2-dimethylcyclobutanone with 3-hydroxypropanoic acid under specific conditions. The reaction may require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis or the use of biocatalysts to enhance the efficiency and sustainability of the process. These methods aim to optimize the reaction conditions and reduce the environmental impact of the production process.
化学反应分析
Types of Reactions
3-(3-Hydroxypropanoyl)-2,2-dimethylcyclobutan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the cyclobutanone ring can be reduced to form an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl group may yield an alcohol.
科学研究应用
3-(3-Hydroxypropanoyl)-2,2-dimethylcyclobutan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
作用机制
The mechanism by which 3-(3-Hydroxypropanoyl)-2,2-dimethylcyclobutan-1-one exerts its effects involves its interaction with various molecular targets and pathways. For example, the compound may act as a substrate for enzymes that catalyze its conversion into other biologically active molecules. The specific pathways involved depend on the context in which the compound is used, such as in metabolic studies or drug development.
相似化合物的比较
Similar Compounds
3-Hydroxypropanoic acid: A structurally similar compound that serves as a precursor in the synthesis of 3-(3-Hydroxypropanoyl)-2,2-dimethylcyclobutan-1-one.
2,2-Dimethylcyclobutanone: The parent compound from which this compound is derived.
Uniqueness
This compound is unique due to its specific combination of functional groups and ring structure, which confer distinct reactivity and potential applications compared to its similar compounds. Its ability to undergo various chemical reactions and serve as a versatile building block makes it valuable in both research and industrial contexts.
属性
CAS 编号 |
651738-85-1 |
|---|---|
分子式 |
C9H14O3 |
分子量 |
170.21 g/mol |
IUPAC 名称 |
3-(3-hydroxypropanoyl)-2,2-dimethylcyclobutan-1-one |
InChI |
InChI=1S/C9H14O3/c1-9(2)6(5-8(9)12)7(11)3-4-10/h6,10H,3-5H2,1-2H3 |
InChI 键 |
AOGVUNSWYSPBDA-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(CC1=O)C(=O)CCO)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethanone, 1-[2-[(4-ethynyl-2-fluorophenyl)amino]-3,4-difluorophenyl]-](/img/structure/B12535605.png)
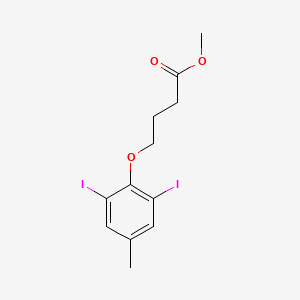
![1-(Phenanthren-9-yl)-9H-pyrido[3,4-b]indole](/img/structure/B12535613.png)


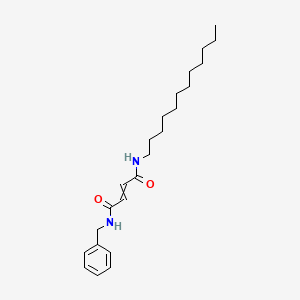
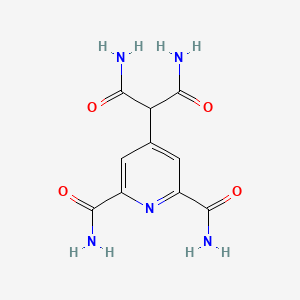
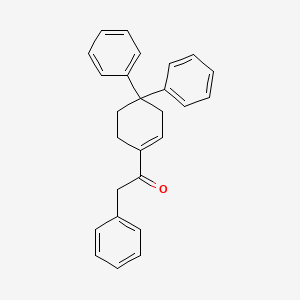
![N-[(2R)-1-Hydroxy-3-methylbutan-2-yl]-N'-phenylurea](/img/structure/B12535653.png)
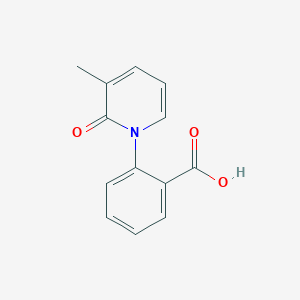
![5,5'-Disulfanediylbis(2-{[tert-butyl(dimethyl)silyl]oxy}-1-methyl-1H-indole)](/img/structure/B12535659.png)

